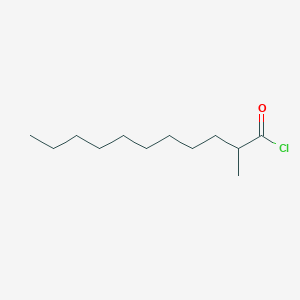
2-Methylundecanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylundecanoyl chloride is a useful research compound. Its molecular formula is C12H23ClO and its molecular weight is 218.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Scientific Research Applications
1. Organic Synthesis
2-Methylundecanoyl chloride is primarily used as a reagent in organic synthesis. It serves as an acylating agent for the introduction of the 2-methylundecanoyl group into various substrates, facilitating the formation of esters and amides. This application is crucial in synthesizing complex organic molecules, particularly in the pharmaceutical industry.
2. Pharmaceutical Industry
In the pharmaceutical sector, this compound plays a significant role in the synthesis of bioactive compounds. Its ability to modify existing drug structures enhances their pharmacological properties. For example, it has been used to synthesize derivatives of anti-inflammatory agents and antibiotics, improving their efficacy and stability.
3. Material Science
The compound is utilized in the development of new materials, particularly polymers and coatings. By incorporating this compound into polymer matrices, researchers can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in creating high-performance coatings for industrial applications.
Data Tables
| Application Area | Specific Use Case | Impact/Benefit |
|---|---|---|
| Organic Synthesis | Acylation reactions | Facilitates formation of esters/amides |
| Pharmaceuticals | Synthesis of drug derivatives | Enhances efficacy and stability |
| Material Science | Polymer modification | Improves thermal stability and mechanical properties |
Case Studies
Case Study 1: Synthesis of Anti-Inflammatory Agents
A research team utilized this compound to synthesize a novel anti-inflammatory compound. The study demonstrated that the introduction of this acyl chloride significantly improved the compound's anti-inflammatory activity compared to its parent molecule. This finding highlights the potential for developing more effective therapeutic agents using this compound.
Case Study 2: Polymer Coatings
In another study focused on material science, researchers incorporated this compound into a polyurethane matrix to create a high-performance coating. The resulting material exhibited enhanced resistance to environmental degradation and improved mechanical strength, making it suitable for outdoor applications.
化学反应分析
Nucleophilic Acyl Substitution
Acyl chlorides undergo nucleophilic substitution due to their electrophilic carbonyl carbon. For 2-methylundecanoyl chloride:
Esterification
Reacts with alcohols (e.g., methanol, ethanol) under mild conditions to form esters.
Example Reaction:
2-Methylundecanoyl chloride+ROH→2-Methylundecanoate ester+HCl
-
Conditions: Room temperature, anhydrous base (e.g., pyridine) to neutralize HCl .
-
Yield: >85% for primary alcohols; reduced yields with bulky alcohols due to steric hindrance .
Amidation
Forms amides with amines (primary/secondary):
R2NH+2-Methylundecanoyl chloride→R2N-C(O)-2-Methylundecanoyl+HCl
-
Applications: Synthesis of surfactants and bioactive molecules .
-
Kinetics: Faster with aliphatic amines vs. aromatic amines .
Hydrolysis
Hydrolyzes in aqueous media to form 2-methylundecanoic acid:
2-Methylundecanoyl chloride+H2O→2-Methylundecanoic acid+HCl
-
Rate: Slower than linear analogs (e.g., undecanoyl chloride) due to steric effects from the methyl branch .
-
Catalysis: Accelerated by bases (e.g., NaOH) or acids (e.g., H₂SO₄) .
Polymerization and Crosslinking
Used in condensation polymerization for branched polymers:
Crosslinked Networks
Incorporation of trifunctional crosslinkers (e.g., 5-formylbenzene-1,2,3-triyl tris(undec-10-enoate)) enhances mechanical stability:
-
Result: Polymers with reduced crystallinity and improved thermal resistance (Tg increased by 15–20°C) .
Friedel-Crafts Acylation
Electrophilic acylation of aromatic rings (e.g., benzene, toluene):
Ar-H+2-Methylundecanoyl chlorideAlCl3Ar-C(O)-2-Methylundecanoyl
-
Applications: Synthesis of ketones for fragrances and pharmaceuticals .
-
Limitations: Lower regioselectivity compared to linear acyl chlorides .
Reaction with Peroxides
Forms peroxyesters, intermediates in radical polymerization:
ROOH+2-Methylundecanoyl chloride→R-O-O-C(O)-2-Methylundecanoyl+HCl
Biological Modifications
-
Protein Modification: Reacts with lysine residues to introduce hydrophobic chains, altering enzyme activity .
-
Membrane Functionalization: Used to esterify polysaccharides (e.g., cellulose acetate) for drug delivery systems .
Key Research Findings
-
Steric Effects: The methyl branch reduces reaction rates in nucleophilic substitutions by 20–30% compared to linear analogs .
-
Thermal Stability: Polymers derived from this compound exhibit higher Tg values (e.g., 65°C vs. 45°C for linear analogs) .
-
Hydrophobicity: Esters of 2-methylundecanoic acid show enhanced water resistance, making them suitable for coatings .
属性
分子式 |
C12H23ClO |
|---|---|
分子量 |
218.76 g/mol |
IUPAC 名称 |
2-methylundecanoyl chloride |
InChI |
InChI=1S/C12H23ClO/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h11H,3-10H2,1-2H3 |
InChI 键 |
SSSJWOZTBLUCBQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C)C(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














